Product packaging for Cyclobutyl phenyl ketone(Cat. No.:CAS No. 5407-98-7)

Cyclobutyl phenyl ketone

Cat. No.: B1583845
CAS No.: 5407-98-7
M. Wt: 160.21 g/mol
InChI Key: MVEBDOSCXOQNAR-UHFFFAOYSA-N
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Description

Overview and Significance in Organic Chemistry

With the chemical formula C₁₁H₁₂O, cyclobutyl phenyl ketone serves as a versatile intermediate in organic synthesis. nih.gov Its importance lies in the reactivity of its functional groups: the carbonyl group is susceptible to nucleophilic addition, while the phenyl ring can undergo electrophilic aromatic substitution. cymitquimica.com The presence of the strained cyclobutane (B1203170) ring also influences its chemical behavior, making it a valuable building block for constructing more complex molecular architectures. This compound is particularly noted for its utility in photochemical reactions, such as the Norrish-Yang cyclization. nih.gov

Historical Context of Research on Cyclobutyl Phenyl Ketones

Early research on this compound and its derivatives focused on understanding their fundamental chemical properties and reactivity. For instance, studies dating back to the mid-20th century explored their synthesis and reactions. A notable area of investigation has been the Fischer indolisation of this compound phenylhydrazones, a reaction that leads to the formation of complex heterocyclic structures. rsc.org Kinetic studies on the reduction of this compound with sodium borohydride (B1222165) have also provided insights into the influence of ring strain on reactivity compared to other cycloalkyl phenyl ketones.

Current Research Landscape and Future Directions

Contemporary research on this compound has expanded to more sophisticated applications, particularly in the realm of medicinal chemistry and materials science. A significant area of focus is its use in C–H functionalization reactions to create 1,3-disubstituted cyclobutanes, which are valuable scaffolds in drug discovery. nih.gov The Norrish-Yang cyclization of this compound is being refined to produce bicyclo[1.1.1]pentan-2-ol intermediates, which are precursors to medicinally relevant compounds. nih.gov Future research is expected to further explore its potential as a bioisostere for aromatic rings in drug design, aiming to enhance the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. researchgate.net The development of more efficient and stereoselective synthetic methods for its derivatives also remains an active area of investigation.

Interactive Data Table: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂O nih.gov
Molecular Weight 160.21 g/mol nih.gov
CAS Number 5407-98-7 nih.gov
Boiling Point 114-118 °C at 7 mmHg chemicalbook.com
Density 1.05 g/mL at 25 °C chemicalbook.com
Refractive Index (n20/D) 1.547 chemicalbook.com
Appearance Colorless to pale yellow liquid ontosight.ai
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B1583845 Cyclobutyl phenyl ketone CAS No. 5407-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(phenyl)methanone
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InChI

InChI=1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MVEBDOSCXOQNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
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DSSTOX Substance ID

DTXSID1048201
Record name Cyclobutyl phenyl ketone
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Molecular Weight

160.21 g/mol
Source PubChem
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CAS No.

5407-98-7
Record name Cyclobutyl phenyl ketone
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Record name Cyclobutyl phenyl ketone
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Record name Cyclobutyl phenyl ketone
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Ii. Synthesis Methodologies for Cyclobutyl Phenyl Ketone and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing cyclobutyl phenyl ketone often rely on well-established organometallic reactions, providing reliable pathways to the target molecule.

Grignard Reaction with Benzaldehyde and Subsequent Oxidation

Reaction Scheme:

Grignard Reaction: Cyclobutylmagnesium Bromide + Benzaldehyde → Cyclobutyl(phenyl)methanol

Oxidation: Cyclobutyl(phenyl)methanol → this compound

Reaction of Cyclobutyl Chloride with Phenylmagnesium Bromide

An alternative classical route involves the reaction of cyclobutyl chloride with phenylmagnesium bromide, a Grignard reagent. ontosight.ai This method can be considered a form of nucleophilic acyl substitution or a coupling reaction where the cyclobutyl group attaches to the phenyl ketone structure. The presence of a suitable catalyst is often required to facilitate this reaction. ontosight.ai

General Reaction: Cyclobutyl Chloride + Phenylmagnesium Bromide → this compound

Alkylation of Acetophenone (B1666503) with Allyl Bromide (for related compounds)

For the synthesis of structurally related compounds, the alkylation of acetophenone with allyl bromide serves as a relevant example. organicchemistrytutor.com This reaction proceeds by first treating acetophenone with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. organicchemistrytutor.com This enolate then acts as a nucleophile, attacking the allyl bromide in an SN2 reaction to form a new carbon-carbon bond. organicchemistrytutor.com While this specific reaction produces allyl phenyl ketone, the principle of enolate alkylation is a fundamental strategy in forming carbon-carbon bonds in ketone synthesis.

Advanced and Stereoselective Synthesis

Modern synthetic chemistry has seen the development of more sophisticated methods, including photochemical reactions, to access complex molecular architectures from this compound.

Norrish-Yang Cyclization of this compound to Bicyclo[1.1.1]pentan-2-ol Intermediates

A significant advanced synthetic application of this compound is its use in the Norrish-Yang cyclization. nih.gov This photochemical reaction, promoted by UV light, transforms this compound into 2-phenylbicyclo[1.1.1]pentan-2-ol intermediates. nih.gov This process involves an intramolecular hydrogen abstraction by the excited ketone, leading to a diradical intermediate that then cyclizes to form the bicyclic alcohol. researchgate.net These bicyclo[1.1.1]pentane (BCP) structures are of considerable interest in medicinal chemistry as they can serve as bioisosteres for para-substituted benzene (B151609) rings, potentially improving the pharmacokinetic properties of drug candidates. researchgate.netacs.org

This two-step sequence, starting from the ketone, represents a formal γ-C–H functionalization, allowing for the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes. nih.gov

Researchers have focused on optimizing the UV-light promoted Norrish-Yang cyclization to improve the accessibility of the bicyclo[1.1.1]pentan-2-ol intermediates. nih.gov An improved procedure has been developed that facilitates the synthesis of these key intermediates. nih.gov Following the cyclization, these intermediates can undergo further reactions, such as palladium-catalyzed C–C bond cleavage and functionalization with various partners, including aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov It has been noted that electron-deficient aryl cyclobutyl ketones are effective substrates for the Norrish-Yang cyclization, while electron-rich analogues may fail to undergo the reaction. nih.gov

Formation of Side-Products in Norrish-Yang Cyclization

The Norrish-Yang cyclization is a powerful photochemical reaction for the synthesis of cyclobutanols from ketones bearing a γ-hydrogen. When this compound is subjected to UV irradiation, the primary reaction involves an intramolecular γ-hydrogen abstraction by the excited carbonyl group, forming a 1,4-diradical intermediate. While this diradical can cyclize to form the desired 2-phenylbicyclo[1.1.1]pentan-2-ol, several competing pathways lead to the formation of significant side-products. nih.govresearchgate.net

Early studies on the photolysis of this compound in benzene identified a mixture of products. researchgate.net The formation of these side-products highlights the complex reactivity of the diradical intermediate. The primary side-products observed include:

1-Phenyl-4-penten-1-one : This ring-opened keto olefin is a result of C-C bond cleavage in the cyclobutyl ring of the diradical intermediate. nih.govresearchgate.net

Pinacol (B44631) : Dimerization of the initial ketyl radical (formed before hydrogen abstraction) or the starting ketone leads to a pinacol product. nih.govresearchgate.net

Cyclobutylphenylcarbinol : This reduction product is also observed in the product mixture. researchgate.net

The yields of the desired bicyclo[1.1.1]pentan-2-ol can be modest, with reports ranging from 15-38%, underscoring the prevalence of these side-reaction pathways. nih.gov In some cases, particularly with substrates containing heteroaromatic rings like 2-benzofuran or 2-thiophene, the formation of Norrish-Yang cyclization adducts can significantly lower the yield of other desired transformations. chinesechemsoc.org

Palladium-Catalyzed C-C Bond Cleavage and Functionalization of Bicyclo[1.1.1]pentan-2-ol Intermediates

A novel and powerful strategy for the formal γ-C–H functionalization of cyclobutyl ketones involves a two-step sequence: an initial Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and subsequent functionalization. nih.govresearchgate.net This approach transforms readily available cyclobutyl aryl ketones into valuable, complex 1,3-difunctionalized cyclobutanes. nih.gov

The key intermediate, an aryl-substituted bicyclo[1.1.1]pentan-2-ol, is generated via the photochemical cyclization of the corresponding cyclobutyl aryl ketone. nih.govresearchgate.net This highly strained intermediate is then subjected to a palladium(II)-catalyzed process. The strain within the bicyclic system facilitates the cleavage of an internal C-C bond, generating an organopalladium intermediate that can be trapped by various coupling partners. nih.gov This method allows for the installation of a wide array of functional groups, including (hetero)aryl, alkenyl, and alkynyl moieties. nih.govresearchgate.net

Stereospecific Synthesis of cis-1,3-Difunctionalized Cyclobutanes

A significant advantage of the sequential Norrish-Yang/palladium-catalyzed functionalization strategy is its high degree of stereocontrol. The C-C bond cleavage and subsequent functionalization proceed with exclusive cis-selectivity, yielding cis-1,3-difunctionalized cyclobutanes. nih.gov This stereospecificity is crucial as the cis configuration is a valuable motif in medicinal chemistry, often serving as a conformationally restricted linker or a non-planar bioisostere for aryl groups. nih.gov

The reaction conditions typically involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a specific ligand, and an oxidant such as silver(I) oxide (Ag₂O). nih.govresearchgate.net The choice of ligand is critical for enabling the desired reactivity. The process effectively installs various groups at the 3-position of the cyclobutane (B1203170) ring relative to the aryl ketone. nih.gov

Table 1: Palladium-Catalyzed C-C Cleavage/Arylation of 2-phenylbicyclo[1.1.1]pentan-2-ol Reaction conditions: 2-phenylbicyclo[1.1.1]pentan-2-ol (0.1 mmol), aryl iodide (0.15 mmol), Pd(OAc)₂ (10 mol%), Ligand (20 mol %), Ag₂O (2.0 equiv.), DCE (2.0 mL), 100 °C, 20 h. Data sourced from nih.gov.

Entry Aryl Iodide Ligand Product Yield (%)
1 Methyl 4-iodobenzoate None cis-3-(4-(Methoxycarbonyl)phenyl)cyclobutyl)(phenyl)methanone 21
2 Methyl 4-iodobenzoate L9 cis-3-(4-(Methoxycarbonyl)phenyl)cyclobutyl)(phenyl)methanone 85
3 4-Iodoacetophenone L9 cis-3-(4-Acetylphenyl)cyclobutyl)(phenyl)methanone 82

Hydrogen Borrowing Catalysis for α-Alkylation of Ketones

Hydrogen borrowing catalysis has emerged as a powerful and environmentally benign method for forming C-C bonds, particularly for the α-alkylation of ketones. acs.orgsci-hub.se This strategy utilizes alcohols as alkylating agents, avoiding the need for stoichiometric organometallic reagents or harsh alkyl halides. sci-hub.se The fundamental principle involves a transition-metal catalyst that reversibly abstracts hydrogen from a primary alcohol to generate an aldehyde in situ. acs.orgsci-hub.se This aldehyde then undergoes a condensation reaction (e.g., aldol) with a ketone enolate. The resulting intermediate is then reduced by the catalyst, which returns the "borrowed" hydrogen, regenerating the catalyst and yielding the α-alkylated ketone with water as the only byproduct. sci-hub.seorganic-chemistry.org

Iridium-Catalyzed Processes

Iridium complexes have proven to be particularly effective catalysts for hydrogen borrowing reactions. acs.orgnih.gov Iridium(I) catalysts, often coordinated with N-heterocyclic carbene (NHC) ligands, efficiently facilitate the alkylation of both linear and cyclic ketones with primary alcohols, providing high yields of the corresponding α-alkylated products. organic-chemistry.orgnih.govacs.orgacs.org The versatility of these iridium-catalyzed systems allows for the synthesis of complex molecules; for instance, the drug Donepezil has been synthesized in a single step with a 98% yield on a gram scale using this methodology. organic-chemistry.org The reactions are often performed under aerobic conditions and are lauded for their atom economy and sustainability. organic-chemistry.orgacs.orgnih.gov

Role of ortho-Disubstituted Phenyl and Cyclopropyl (B3062369) Ketones

While the α-alkylation of methyl ketones via hydrogen borrowing is well-established, the formation of more complex branched products by alkylating methylene (B1212753) ketones has been more challenging. acs.org Research has identified ortho-disubstituted phenyl ketones and cyclopropyl ketones as crucial substrates that significantly expand the scope of this reaction to include higher alcohols. acs.orgsci-hub.senih.gov

Ortho-Disubstituted Phenyl Ketones : Standard phenyl ketones are often poor substrates for hydrogen borrowing alkylation with alcohols larger than methanol. acs.orgsci-hub.se However, the introduction of substituents at the ortho positions of the phenyl ring dramatically improves reactivity. acs.org It is proposed that this is due to two main factors:

Steric Influence : The ortho groups force the aryl ring out of plane with the carbonyl group, which is thought to attenuate the rate of the undesired retro-aldol reaction. acs.orgsci-hub.se

Electronic Shielding : The substitution pattern shields the carbonyl group from reduction by the iridium hydride catalyst, a common side reaction. acs.orgsci-hub.se Pentamethylphenyl (Ph*) ketones are especially effective in this regard and have been highlighted as unique building blocks for hydrogen borrowing catalysis. sci-hub.secolab.ws

Cyclopropyl Ketones : Similarly, cyclopropyl ketones are excellent substrates for iridium-catalyzed hydrogen borrowing alkylation, leading to α-branched products. acs.orgsci-hub.se

A key advantage of using these specific ketone motifs is that they act as versatile synthetic handles for further transformations after the alkylation step. acs.org The ortho-disubstituted aryl group can be cleaved in a subsequent retro-Friedel–Crafts reaction to furnish various carboxylic acid derivatives. acs.orgsci-hub.se The cyclopropyl group in the alkylated products can undergo homoconjugate addition with a range of nucleophiles, providing access to further functionalized ketones. acs.orgsci-hub.se

Table 2: Comparison of Activating Ketone Motifs in Hydrogen Borrowing Catalysis Data sourced from acs.orgsci-hub.seacs.org.

Ketone Motif Role in Catalysis Subsequent Transformation Final Product Class
ortho-Disubstituted Phenyl Ketone Enables α-alkylation with higher alcohols by preventing retro-aldol and carbonyl reduction. Retro-Friedel–Crafts acylation. Carboxylic Acid Derivatives (e.g., esters, amides)

| Cyclopropyl Ketone | Acts as an effective substrate for α-alkylation. The strained ring facilitates reactivity. | Homoconjugate addition with nucleophiles. | Functionalized Ketones |

Lewis Acid-Catalyzed Divergent Synthesis via Bicyclo[1.1.0]butane Ketones

A notable strategy for synthesizing derivatives of this compound involves the use of bicyclo[1.1.0]butane (BCB) ketones as starting materials. chemrxiv.orgchemrxiv.org These highly strained molecules are valuable precursors for constructing complex molecular structures due to their unique reactivity. nih.govresearchgate.net Lewis acid catalysis plays a crucial role in directing the reaction pathways of BCB ketones, allowing for the divergent synthesis of various cyclobutane-based compounds. chemrxiv.orgchemrxiv.orgnih.gov The specific reaction outcome can be tuned based on the substitution patterns of the BCBs and the choice of catalyst. nih.govresearchgate.net

Under the influence of a Lewis acid catalyst such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), bicyclo[1.1.0]butane ketones undergo a cycloaddition reaction with triazinanes. chemrxiv.orgchemrxiv.org Triazinanes, which are stable precursors of formaldimines, act as effective aminomethylation reagents in this context. rsc.org This reaction yields 2,4-diazabicyclo[4.1.1]octanes, also known as aza-BCOs. chemrxiv.orgchemrxiv.org The process is characterized by its operational simplicity and mild reaction conditions. chemrxiv.org

A range of aryl-substituted BCB ketones can participate in this transformation. For instance, phenyl BCB ketone and its derivatives with either electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., halogen, trifluoromethyl) groups on the phenyl ring are compatible substrates, leading to the corresponding aza-BCOs in moderate to good yields. chemrxiv.org Mechanistic studies suggest that this transformation proceeds through a stepwise (2+2+3) cycloaddition pathway rather than a concerted (4+3) pathway. chemrxiv.orgchemrxiv.org The Lewis acid activates the BCB ketone, which then undergoes iterative additions of formaldimine units generated from the triazinane. chemrxiv.org

Table 1: Examples of Aza-BCOs from BCB Ketones and Triazinanes

BCB Ketone SubstituentYield of Aza-BCO
2-NaphthylNot specified
1-Naphthyl62%
PhenylModerate to Good
Phenyl with electron-donating groupsModerate to Good
Phenyl with electron-withdrawing groupsModerate to Good

Data sourced from a study on the divergent synthesis of cyclobutyl amines. chemrxiv.org

The aza-BCOs synthesized in the previous step can be readily transformed into medicinally relevant cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.orgdp.tech This is achieved through a direct acidic treatment, which effectively cleaves the aminal moiety of the aza-BCO. chemrxiv.orgchemrxiv.org For example, treatment with 1 M hydrochloric acid in a tetrahydrofuran/water mixture can accomplish this ring-opening with high efficiency. chemrxiv.org A variety of aza-BCOs have been successfully converted to their corresponding cis-cyclobutyl diamines in high yields. chemrxiv.org This "cycloaddition/ring-opening" strategy can be performed in a stepwise manner or as a one-pot procedure, providing a versatile route to these valuable building blocks. chemrxiv.orgchemrxiv.org

Synthetic Transformations for this compound Derivatives

The benzoyl group within this compound and its derivatives provides a versatile handle for a variety of synthetic transformations, allowing for the creation of diverse molecular structures. nih.gov

Conversion of Benzoyl Motif to Amide or Ester

The benzoyl moiety of this compound derivatives can be converted into other important functional groups, such as amides and esters. nih.govresearchgate.net This flexibility enhances the synthetic utility of these compounds, enabling their incorporation into a wider range of molecular targets. nih.gov The conversion to an amide can be achieved through various methods, including nucleophilic acyl substitution of an activated carboxylic acid derivative (like an acyl chloride) with an amine. masterorganicchemistry.com Esterification can be accomplished through reactions such as the nickel-catalyzed conversion of amides to esters under mild conditions. nih.gov

Beckmann Rearrangement to Cyclobutane Carboxylic Anilide

A significant transformation of this compound derivatives is the Beckmann rearrangement, which converts an oxime into a substituted amide. nih.govwikipedia.org In this process, the ketone is first converted to its corresponding oxime. masterorganicchemistry.com This oxime then undergoes rearrangement in the presence of an acid catalyst or other promoting reagents to yield a cyclobutane carboxylic anilide. nih.govwikipedia.org The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org This rearrangement allows for the selective cleavage of the cyclobutyl-acyl bond. nih.gov

Baeyer-Villiger Oxidation to Acyl Cyclobutanol (B46151)

Another key transformation is the Baeyer-Villiger oxidation, which involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. nih.govorganic-chemistry.orgwikipedia.org This reaction converts ketones into esters using a peroxyacid or a peroxide as the oxidant. wikipedia.orgmychemblog.com When applied to this compound derivatives, this oxidation can lead to the formation of an acyl cyclobutanol. nih.gov The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl, with groups that can better stabilize a positive charge migrating more readily. organic-chemistry.orgmychemblog.com In this case, the reaction can be controlled to achieve selective cleavage of the aryl-acyl bond, a different outcome compared to the Beckmann rearrangement. nih.gov The general order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgpitt.edu

Ruthenium-Catalyzed Oxidation of p-Methoxyphenyl Substituents

A significant advancement in the functionalization of this compound derivatives involves the ruthenium-catalyzed oxidation of electron-rich aromatic substituents. This method provides a direct pathway to convert a p-methoxyphenyl group into a carboxylic acid, a versatile functional handle for further molecular elaborations. nih.gov

Research has demonstrated the efficacy of this oxidative cleavage in the context of complex cyclobutane structures. Specifically, a derivative of this compound featuring a p-methoxyphenyl group at the 3-position has been successfully converted to its corresponding carboxylic acid derivative. nih.gov This transformation is particularly valuable as it allows for the late-stage introduction of a carboxyl group, opening avenues for the synthesis of novel analogs, including those with potential pharmacological applications.

The established protocol for this oxidation employs a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) in the presence of a stoichiometric co-oxidant, sodium periodate (B1199274) (NaIO₄). The reaction is typically conducted in a multiphasic solvent system, such as a mixture of carbon tetrachloride (CCl₄), acetonitrile (B52724) (MeCN), and water (H₂O), at ambient temperature.

Detailed Research Findings

In a key study, the substrate cis-1-(3-(4-methoxyphenyl)cyclobutyl)ethan-1-one was subjected to these oxidative conditions. The reaction proceeded efficiently to yield the corresponding carboxylic acid. The detailed reaction parameters and the outcome are summarized in the table below.

ParameterValue
Starting Material cis-1-(3-(4-methoxyphenyl)cyclobutyl)ethan-1-one
Catalyst Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
Co-oxidant Sodium periodate (NaIO₄)
Solvent System Carbon Tetrachloride (CCl₄), Acetonitrile (MeCN), Water (H₂O)
Temperature Room Temperature
Reaction Time 1.5 hours
Product cis-3-(1-oxoethyl)cyclobutane-1-carboxylic acid
Yield 71%

This transformation highlights the robustness of the cyclobutane ring and the ketone functionality under the oxidative conditions required for the cleavage of the p-methoxyphenyl group. The selective oxidation of the electron-rich aromatic ring in the presence of other potentially sensitive groups underscores the utility of this ruthenium-catalyzed method in organic synthesis. nih.gov

Iii. Reaction Mechanisms and Reactivity Studies of Cyclobutyl Phenyl Ketone

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group in cyclobutyl phenyl ketone is a key site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic and readily attacked by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo other transformations. evitachem.com

Kinetic studies involving sodium borohydride (B1222165) have shown that the reactivity of this compound is intermediate between that of cyclopropyl (B3062369) and cyclopentyl analogs. The strain in the cyclobutyl ring affects the affinity of the carbonyl carbon for hydride ions, and this is partially offset by the relief of transition-state strain.

Nucleophilic Addition Reaction Data
Reactant This compound
Reagent Sodium Borohydride (NaBH₄)
Observation Intermediate reactivity compared to cyclopropyl and cyclopentyl analogs.
Mechanism Nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. evitachem.com

Reduction and Oxidation Reactions

This compound can undergo both reduction and oxidation reactions.

Reduction: The ketone can be reduced to the corresponding alcohol, cyclobutylphenylcarbinol, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). evitachem.com Catalytic hydrogenation, for instance with palladium on carbon, can also be employed to reduce the ketone to an alcohol or even further to a hydrocarbon. Reduction with triethylsilane in trifluoroacetic acid results in the formation of phenylcyclobutylmethane without the opening of the cyclobutane (B1203170) ring.

Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions. A notable rearrangement reaction is the Baeyer-Villiger oxidation, which can convert the ketone into an acyl cyclobutanol (B46151). nih.gov The regioselectivity of this reaction allows for the selective cleavage of either the bond between the cyclobutyl group and the acyl group or the bond between the aryl group and the acyl group. nih.gov

Reaction TypeReagent(s)Major Product(s)
ReductionLithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)Cyclobutylphenylcarbinol evitachem.com
ReductionTriethylsilane (Et₃SiH) in trifluoroacetic acidPhenylcyclobutylmethane
OxidationPotassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)Carboxylic acids
Oxidation (Baeyer-Villiger)Peroxy acidsAcyl cyclobutanol nih.gov

Thermal Reactions

This compound is involved in and used to study various thermal reactions.

This compound has been utilized as a starting material to investigate the thermal reactions of N-acyl cyclobutylimines. sigmaaldrich.cnchemicalbook.comlookchem.com Flash vacuum thermolysis of N-acyl cyclobutylimines derived from this compound and its substituted analogs can lead to several outcomes. researchgate.net At high temperatures (e.g., 500 °C), these compounds can undergo ring expansion to form N-acyl-1,2,3,4-tetrahydropyridines, particularly when a phenyl group is present on the cyclobutane ring. researchgate.net Other competing reactions include 1,3-hydrogen shifts to yield methylenecyclobutane (B73084) derivatives and retro-[2+2] cycloadditions that result in the formation of alkenes and enimines. ncl.edu.tw The dominant pathway is often the retro-[2+2] reaction. ncl.edu.tw

When this compound is heated with 2-butanol (B46777) and di-t-butyl peroxide at 125°C, it undergoes a ring-opening reaction to produce valerophenone (B195941). sigmaaldrich.cnchemicalbook.comdatapdf.com This reaction proceeds through a radical mechanism. The di-t-butyl peroxide acts as a radical initiator, and the reaction formally involves the addition of a hydrogen atom to the carbonyl group, leading to the formation of a radical intermediate that subsequently rearranges. datapdf.com Kinetic studies have shown that this compound reacts faster than its cyclopentyl and cyclohexyl analogs in this process, which is attributed to the relief of ring strain upon radical formation. datapdf.com

ReactantsConditionsMajor Product
This compound, 2-Butanol, Di-t-butyl peroxide125°C datapdf.comValerophenone sigmaaldrich.cnchemicalbook.comdatapdf.com

Cyclobutyl ketones, including this compound, can undergo various rearrangement reactions. nih.gov Under acidic conditions, some bicyclic cyclobutanones with aryl substituents can rearrange to form tricyclic ketones. evitachem.com The acid-catalyzed rearrangement of polycyclic systems containing a cyclobutyl ketone, known as the Cargill reaction, is a useful method in organic synthesis. ugent.be

A significant rearrangement pathway for this compound is the Norrish-Yang cyclization. nih.gov Irradiation with UV light promotes an intramolecular hydrogen abstraction, leading to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then be used in further synthetic transformations. nih.gov Another important rearrangement is the Beckmann rearrangement, which can convert the ketone into a cyclobutane carboxylic anilide. nih.gov

Radical Intermediates and β-Scission Reactions

This compound and its derivatives are involved in reactions that proceed through radical intermediates, often leading to β-scission. The thermal decomposition of this compound at temperatures above 150°C occurs via radical mechanisms, forming cyclobutane and phenyl radicals.

Studies on tertiary arylcarbinyloxyl radicals containing an α-cyclobutyl group have shown that the fragmentation regioselectivity is primarily determined by the stability of the resulting radical from the β-scission. researchgate.net For instance, the 1-cyclobutyl-1-phenylethoxyl radical exclusively undergoes cleavage of the C-cyclobutyl bond to yield acetophenone (B1666503). researchgate.net In contrast, the 1-cyclobutyl-1-phenylpropoxyl radical shows competition between the cleavage of the C-cyclobutyl bond and the C-ethyl bond, resulting in a mixture of propiophenone (B1677668) and this compound. researchgate.net

The formation of valerophenone from the reaction of this compound with 2-butanol and di-t-butyl peroxide also proceeds through a radical intermediate that undergoes a ring-opening rearrangement, which is a type of β-scission. datapdf.com

Radical Intermediateβ-Scission Products
1-Cyclobutyl-1-phenylethoxyl radicalAcetophenone (exclusive) researchgate.net
1-Cyclobutyl-1-phenylpropoxyl radicalPropiophenone and this compound (2:1 ratio) researchgate.net

Interactions of Cyclobutyl Ring with Adjacent Carbanion Centers

The cyclobutyl group can also influence the stability and reactivity of adjacent carbanionic centers, which are key intermediates in many base-catalyzed reactions.

Base-catalyzed hydrogen-deuterium (H-D) exchange is a common method used to probe the acidity of α-hydrogen atoms in ketones and the stability of the resulting carbanion (enolate) intermediate. mdpi.comlibretexts.org In studies involving a series of cyclobutylcarbinyl phenyl ketones, the rates of H-D exchange of the α-hydrogen atoms were measured and compared to those of suitable model compounds. tubitak.gov.tr These experiments were designed to determine if the four-membered ring, similar to the three-membered cyclopropyl ring, could stabilize an adjacent carbanion. tubitak.gov.trmetu.edu.tr The exchange is typically carried out in a medium such as pyridine/D₂O/OD⁻. metu.edu.tr

Contrary to the known stabilizing effect of a cyclopropyl group, studies on cyclobutylcarbinyl phenyl ketones did not show a clear, significant stabilization of the adjacent carbanion center by 1-phenyl- and 1-p-nitrophenyl-substituted cyclobutyl groups. tubitak.gov.tr Only a very slight rate enhancement was observed with a 3-phenylcyclobutyl group. tubitak.gov.tr This suggests that the electronic effects of the cyclobutyl group on the stability of an adjacent carbanion are much less pronounced than those of a cyclopropyl group. metu.edu.tr The stability of a carbanion is influenced by factors such as inductive effects, hybridization, and resonance. wikipedia.orgslideshare.netasccollegekolhar.in While the cyclobutyl group can exert some inductive effect, it appears insufficient to provide substantial stabilization to the carbanion.

Homoconjugation is an interaction involving the overlap of orbitals that are not directly adjacent. In the context of cyclobutyl-substituted ketones, researchers have investigated the possibility of a homoconjugative interaction between the four-membered ring and a carbanion center beta to the ring. tubitak.gov.trmetu.edu.tr This was explored using compounds like 3-cyclobutyl-1-phenyl-1-propanone. metu.edu.tr However, these studies failed to detect any significant stabilization of the carbanion center through such an interaction. tubitak.gov.trmetu.edu.tr This indicates that the through-space orbital overlap required for effective homoconjugation is not significant in the case of the cyclobutyl group in this configuration.

Fischer Indolization of this compound Phenylhydrazones

The Fischer indole (B1671886) synthesis is a prominent acid-catalyzed reaction that converts phenylhydrazones, derived from aldehydes or ketones, into indoles. wikipedia.orgbyjus.comacs.org The process begins with the formation of a phenylhydrazone from the reaction of a (substituted) phenylhydrazine (B124118) with a carbonyl compound. wikipedia.orgbyjus.com This intermediate then isomerizes to an enamine tautomer. byjus.com Following protonation, a critical irreversible nih.govnih.gov-sigmatropic rearrangement takes place, breaking the N-N bond and forming a diimine intermediate. wikipedia.orgbyjus.com The subsequent steps involve intramolecular attack by a nucleophilic amine to form a cyclic aminoindoline, which then eliminates ammonia (B1221849) and aromatizes to yield the final indole product. byjus.com

The reaction of this compound phenylhydrazone under Fischer indolization conditions demonstrates the influence of the solvent on the final product distribution. When this compound phenylhydrazone is treated in various alcoholic solutions saturated with hydrogen chloride, a series of 8b-alkoxy-1,2,3,3a,4,8b-hexahydro-3a-phenylcyclopent[b]indoles are formed. rsc.org The specific alkoxy group incorporated into the product directly corresponds to the alcohol used as the solvent. rsc.org

This outcome highlights a key mechanistic feature where the alcohol acts as a nucleophile, trapping a reactive intermediate during the cyclization process. The results from reactions in different cooled alcoholic solutions are detailed below. rsc.org

Table 1: Products of Fischer Indolization in Alcoholic Solutions

Alcoholic Solvent Product
Methanol 8b-Methoxy-1,2,3,3a,4,8b-hexahydro-3a-phenylcyclopent[b]indole
Ethanol 8b-Ethoxy-1,2,3,3a,4,8b-hexahydro-3a-phenylcyclopent[b]indole
Propan-1-ol 8b-Propoxy-1,2,3,3a,4,8b-hexahydro-3a-phenylcyclopent[b]indole

Data sourced from Robinson et al., 1987. rsc.org

Palladium-Catalyzed C-C Bond Cleavage Mechanisms

A significant synthetic application of this compound involves a sequential strategy combining photochemical cyclization with palladium-catalyzed bond cleavage. nih.gov This two-step process serves as a formal γ-C–H functionalization of the initial ketone. The first step, a Norrish-Yang cyclization, converts this compound into a strained 2-phenylbicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov

This bicyclic alcohol then undergoes a palladium-catalyzed C-C bond cleavage. nih.govresearchgate.net This strain-release-driven process, enabled by a suitable ligand, facilitates the cleavage of an internal C-C bond of the bicyclic system. nih.govorganic-chemistry.org The resulting organopalladium intermediate can then be coupled with a variety of partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov This methodology allows for the stereospecific synthesis of valuable cis-1,3-disubstituted cyclobutanes, with the benzoyl group and the newly introduced functional group on the same side of the cyclobutane ring. nih.gov The reaction's chemodivergence can be influenced by the choice of base and catalyst, allowing for either single or double C-C bond activation to produce cyclobutanones or β,γ-enones, respectively. nih.gov

Photo-induced Reactions and Photochemistry

The Norrish-Yang reaction is a characteristic photochemical transformation of ketones possessing an accessible γ-hydrogen atom. For this compound, irradiation with UV light promotes the carbonyl group to an excited state. johnwoodgroup.com This excited carbonyl then abstracts a γ-hydrogen atom from the cyclobutyl ring via a transannular interaction, forming a 1,4-diradical intermediate. johnwoodgroup.com

This diradical can then undergo one of two pathways: cleavage or cyclization. In the case of this compound, the primary pathway is the Norrish-Yang cyclization, where the diradical closes to form a new C-C bond. nih.govnih.gov This step results in the formation of the highly strained bicyclic alcohol, 2-phenylbicyclo[1.1.1]pentan-2-ol. nih.govnih.gov This intermediate is pivotal for subsequent functionalization reactions. nih.gov

Studies on the related compound, cyclohexyl phenyl ketone, provide insight into achieving stereoselectivity in photochemical reactions. Irradiation of cyclohexyl phenyl ketone can lead to products from both intra- and intermolecular hydrogen abstraction, such as 1-phenylhept-6-en-1-one (B11953006) and α-cyclohexyl benzyl (B1604629) alcohol, the latter of which is chiral. researchgate.net

Research has demonstrated that conducting these photochemical reactions within organized media, such as chiral lyotropic liquid crystals, can induce enantioselectivity. researchgate.net For instance, a hexagonal liquid crystal formed by a chiral ionic liquid can act as a microreactor, directing the reaction to favor the formation of one enantiomer of α-cyclohexyl benzyl alcohol over the other. researchgate.net This approach, which combines a chiral environment with photochemical activation, highlights a powerful strategy for controlling stereochemical outcomes in the reactions of cyclic phenyl ketones. researchgate.net

Iv. Spectroscopic Characterization and Structural Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of cyclobutyl phenyl ketone exhibits characteristic absorption bands that confirm the presence of the carbonyl group and the aromatic ring.

The most prominent feature in the IR spectrum of an alkyl phenyl ketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹ orgchemboulder.com. However, conjugation of the carbonyl group with the phenyl ring in this compound is expected to shift this band to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹ orgchemboulder.comvscht.cz. This shift is a result of the delocalization of π-electrons between the carbonyl group and the aromatic ring, which slightly weakens the C=O bond.

Other significant absorptions include those arising from the C-H stretching vibrations of the aromatic ring, which are typically observed in the region of 3100-3000 cm⁻¹ vscht.cz. The C-H stretching vibrations of the cyclobutyl ring's methylene (B1212753) (-CH₂) groups are expected to appear just below 3000 cm⁻¹ vscht.cz. The spectrum would also show characteristic C-C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. A C-C-C stretching vibration involving the carbonyl carbon and the two adjacent carbons is also characteristic of ketones and for aromatic ketones, this peak is generally found between 1300 and 1230 cm⁻¹ spectroscopyonline.com.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenyl C-H Stretch 3100 - 3000 Medium
Cyclobutyl C-H Stretch < 3000 Medium
Carbonyl C=O (conjugated) Stretch 1685 - 1666 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from the presence of the phenyl ketone chromophore.

Aromatic ketones typically display two main absorption bands. The more intense band, known as the K-band, results from a π → π* transition and is generally observed at shorter wavelengths. For phenyl ketones, this transition is often seen around 240-250 nm. A less intense band, referred to as the R-band, arises from an n → π* transition of the carbonyl group's non-bonding electrons. This transition is symmetry-forbidden and thus has a lower molar absorptivity. It is typically observed at longer wavelengths, often in the range of 300-330 nm. The conjugation between the phenyl ring and the carbonyl group influences the position and intensity of these absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. While specific high-resolution spectral data for this compound is not detailed here, analysis of related alkyl phenyl ketones such as cyclopentyl phenyl ketone and cyclohexyl phenyl ketone provides valuable comparative insights.

In the ¹H NMR spectrum, the protons on the phenyl group typically appear as a complex multiplet in the aromatic region, usually between δ 7.2 and 8.0 ppm. The protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and would appear further downfield compared to the other protons on the cycloalkyl ring. The remaining protons of the cycloalkyl ring would resonate at higher fields, typically in the δ 1.5-3.0 ppm range.

In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded and gives a characteristic signal in the δ 190-220 ppm region. The carbons of the phenyl ring typically resonate between δ 120 and 140 ppm. The carbon of the cyclobutyl ring attached to the carbonyl group (α-carbon) would be expected to appear in the δ 35-55 ppm range, while the other carbons of the cyclobutyl ring would be found at higher fields.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Alkyl Phenyl Ketones

Carbon Atom Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 190 - 220
Aromatic (C-ipso) 135 - 145
Aromatic (C-ortho, C-meta, C-para) 120 - 135
Cycloalkyl (α-C) 35 - 55

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to the polarizability of molecular bonds. The technique is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the benzene (B151609) ring. The carbonyl stretch, while also present, may be weaker than in the IR spectrum. The vibrations of the cyclobutyl ring would also contribute to the Raman spectrum, providing further structural information.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in structural elucidation.

Upon electron ionization, this compound will form a molecular ion (M⁺•). The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. A common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a cyclobutyl radical. The benzoyl cation is resonance-stabilized and is often a prominent peak in the mass spectra of phenyl ketones.

Cleavage of the bond between the carbonyl group and the cyclobutyl ring, resulting in a cyclobutylcarbonyl cation and a phenyl radical.

Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, giving rise to a phenyl cation ([C₆H₅]⁺) at m/z 77. The cyclobutyl ring can also undergo fragmentation.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Fragment Ion Possible Origin
160 [C₁₁H₁₂O]⁺• Molecular Ion (M⁺•)
105 [C₆H₅CO]⁺ α-cleavage (loss of cyclobutyl radical)

X-Ray Crystallography of this compound Derivatives

The conformational analysis of related cyclic ketones, such as cyclohexyl phenyl ketone, can provide a model for understanding the steric and electronic interactions in this compound. X-ray crystallographic studies of cyclohexyl phenyl ketone reveal that the cyclohexyl ring adopts a chair conformation. The orientation of the phenyl ring relative to the carbonyl group is influenced by steric hindrance and the desire to maximize conjugation. In many aryl ketones, the carbonyl group and the aromatic ring are nearly coplanar to allow for effective π-orbital overlap. However, steric interactions with the bulky cycloalkyl group can force the phenyl ring to twist out of this plane to some extent. This torsional angle would affect the degree of conjugation and, consequently, the spectroscopic properties of the molecule.

Intermolecular Interactions and Hydrogen Bonding

The intermolecular forces of this compound are dictated by its molecular structure, which includes a polar carbonyl group and nonpolar phenyl and cyclobutyl rings. These structural features allow for a range of non-covalent interactions that influence its physical properties.

The primary site for specific intermolecular interactions is the oxygen atom of the carbonyl group. With its lone pairs of electrons, this oxygen can function as a hydrogen bond acceptor. However, the molecule lacks any hydrogen atoms bonded to highly electronegative atoms, and therefore cannot act as a hydrogen bond donor. nih.gov This capability is a defining feature of its interaction with protic solvents or other hydrogen bond donors.

While direct crystallographic studies detailing the intermolecular interactions of this compound are not extensively available, analysis of analogous compounds provides significant insight. For instance, studies on the cyclobutanone-water complex have shown that a nearly linear hydrogen bond forms between a proton from water and a lone pair of the carbonyl oxygen. researchgate.net This demonstrates the ketone's capacity to engage in hydrogen bonding with suitable donor molecules. Conversely, in the solid state of a pure substance, strong hydrogen bonds may not be the dominant organizing force. For example, the crystal structure of cyclohexyl phenyl ketone, a structurally similar compound, shows no intermolecular hydrogen bonding, suggesting that van der Waals forces and dipole-dipole interactions primarily govern the molecular packing. researchgate.net

The principal intermolecular forces present in this compound are:

Dipole-Dipole Interactions: Arising from the permanent dipole moment of the polar carbonyl group (C=O).

London Dispersion Forces: These van der Waals forces are present across the entire molecule, originating from temporary fluctuations in electron distribution in the phenyl and cyclobutyl moieties.

Hydrogen Bonding: Occurs when this compound interacts with molecules that can donate a hydrogen atom (e.g., water, alcohols, or amines). researchgate.netnih.gov

Computational studies on related phenyl ketone derivatives further support the significance of the carbonyl group in forming hydrogen bonds, which can influence the molecule's biological activity and chemical reactivity. nih.govscienceopen.com

The following tables summarize the hydrogen bonding capacity of this compound and the types of intermolecular forces it exhibits.

Table 1: Hydrogen Bonding Profile of this compound
PropertyValueReference
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Table 2: Summary of Intermolecular Forces in this compound
Type of InteractionDescriptionRelevant Molecular Feature
Dipole-Dipole InteractionsAttractive forces between the positive end of one polar molecule and the negative end of another.Polar Carbonyl Group (C=O)
London Dispersion ForcesWeakest intermolecular force, resulting from temporary shifts in electron density.Entire Molecule (Phenyl and Cyclobutyl Rings)
Hydrogen Bonding (as an acceptor)A specialized type of dipole-dipole interaction between the carbonyl oxygen and a hydrogen atom from a donor molecule (e.g., H₂O, ROH, RNH₂).Carbonyl Oxygen Lone Pairs

V. Theoretical and Computational Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are foundational in modern chemistry for predicting molecular properties. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For cyclobutyl phenyl ketone, such calculations can elucidate its behavior in chemical reactions, particularly those initiated by light.

Homolytic bond dissociation energy (BDE) is the energy required to break a chemical bond homolytically, meaning one electron from the bond goes to each resulting fragment, typically forming two radicals. libretexts.orglibretexts.org This value is a direct measure of bond strength. libretexts.org For ketones, the BDE of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon) is of particular interest as it is central to the Norrish Type I reaction, a primary photochemical pathway for ketones. researchgate.netresearchgate.net

Table 1: Representative Homolytic Bond Dissociation Energies (BDE) for Related Bonds This table provides context using BDE values for common organic molecules. The value for this compound is an estimate based on related structures.

BondCompoundBDE (kcal/mol)
CH₃-COCH₃Acetone84
C₂H₅-COCH₃Ethyl methyl ketone83
Ph-CH₃Toluene89.7
C-C (α-cleavage)This compound~80-85 (estimated)

Data sourced from general bond energy tables.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability of a molecule. acs.org A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For ketones, the HOMO-LUMO gap is associated with the n→π* electronic transition, where an electron from a non-bonding orbital (n) on the oxygen atom is promoted to the anti-bonding π* orbital of the carbonyl group. This transition is responsible for the characteristic UV absorption of ketones. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of these orbitals. acs.orgnih.gov Studies on related aromatic ketones show that the ketone functional group tends to reduce the HOMO-LUMO gap compared to their parent hydrocarbons. researchgate.net

Table 2: Calculated HOMO-LUMO Gaps for Phenyl Ketone Derivatives This table illustrates typical HOMO-LUMO gap values for molecules structurally related to this compound, as calculated by DFT methods.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Acetophenone (B1666503)-6.58-1.954.63
Benzophenone-6.51-2.084.43
Mimosifoliol-5.74-0.455.29 mdpi.com

Values for acetophenone and benzophenone are representative from computational chemistry databases.

Spin density is a measure of the spatial distribution of an unpaired electron in a radical species. nih.gov It is a crucial concept for understanding the structure and reactivity of radicals, which are key intermediates in many chemical reactions, including the photochemical decomposition of this compound. rsc.org

Following the homolytic cleavage of the α-C-C bond in a Norrish Type I reaction, two radical fragments are formed: a benzoyl radical and a cyclobutyl radical. Quantum mechanical calculations, such as DFT, can predict the spin density distribution in these radicals. In the benzoyl radical, the unpaired electron is expected to be delocalized over the carbonyl group and the phenyl ring. In the cyclobutyl radical, the spin density would be primarily located on the carbon atom that was bonded to the carbonyl group. Understanding the spin density distribution helps to predict which sites on the radical are most likely to react further. researchgate.netacs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. orientjchem.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are based on determining the electron density of a system rather than its complex many-electron wavefunction.

For this compound, DFT studies are instrumental in performing the quantum mechanical calculations described above. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), have been shown to provide accurate predictions of molecular geometries, vibrational frequencies, HOMO-LUMO energies, and other electronic properties for a wide range of organic molecules, including aromatic ketones. mdpi.comnih.gov These calculations can model the potential energy surfaces of photochemical reactions, identify transition states, and calculate bond dissociation energies, providing a comprehensive theoretical framework for understanding the molecule's behavior. orientjchem.org

Molecular Orbital Theory and Semi-Empirical Methods (e.g., AM1)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. While ab initio methods and DFT provide high accuracy, they can be computationally expensive. Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit often less accurate, alternative. These methods use parameters derived from experimental data to simplify the calculations.

Semi-empirical methods like AM1 can be used to estimate molecular properties, including heats of formation and bond strengths. By calculating the energy of the molecule and its constituent radical fragments, an estimation of the C-C bond dissociation energy can be obtained. While generally less reliable than modern DFT methods for quantitative predictions, they can be useful for examining trends across a series of related molecules or for preliminary analysis of large systems due to their lower computational cost.

Heats of Formation Calculations

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, specific experimentally determined or computationally calculated values for its heat of formation are not prominently available in publicly accessible databases chemeo.com.

However, such values are typically determined using computational methods like Quantitative Structure-Property Relationship (QSPR) models. These models employ multivariate linear regression based on genetic algorithms to predict the standard enthalpy of formation from molecular descriptors calculated purely from the chemical structure nih.gov. This approach allows for the estimation of thermodynamic properties for a vast number of compounds without the need for empirical measurements nih.gov.

Computational Prediction of Drug-Likeness and Biological Activities for Phenyl Ketone Derivatives

In modern drug discovery, computational methods are indispensable for the early-stage evaluation of potential therapeutic agents. This in silico approach allows for the prediction of a compound's drug-likeness and biological activities before synthesis, saving significant time, cost, and labor nih.govsemanticscholar.org. For the class of phenyl ketone derivatives, which includes this compound, these computational tools are used to screen for favorable pharmacokinetic and pharmacodynamic profiles nih.gov.

The process involves evaluating a range of properties, often beginning with adherence to established guidelines like Lipinski's Rule of Five, which assesses molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability nih.gov. Beyond these basic rules, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is predicted using various open-access and proprietary software tools acs.orgsci-hub.se. These predictions help to identify candidates with a higher probability of success in later clinical trials and flag potential liabilities such as toxicity or poor metabolic stability nih.govacs.org.

A study on novel phenyl ketone derivatives designed to treat nonalcoholic fatty liver disease (NAFLD) demonstrated the power of this presynthesis prediction approach. Computational tools were used to predict that the designed compounds would likely regulate oxidoreductase activity, a prediction that was later confirmed by in vitro and in vivo experiments nih.gov.

Below is a table summarizing key parameters typically assessed in the computational prediction of drug-likeness.

Property CategoryParameterSignificance in Drug Discovery
Physicochemical Properties Molecular Weight (MW)Influences absorption and distribution
LogP (Lipophilicity)Affects solubility, absorption, and membrane permeability
Topological Polar Surface Area (TPSA)Predicts drug transport properties
Pharmacokinetics (ADME) Water SolubilityCrucial for absorption and formulation
Blood-Brain Barrier (BBB) PermeationDetermines if a drug can act on the central nervous system
Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions sci-hub.se
Human Intestinal Absorption (HIA)Estimates the extent of drug absorption from the gut
Drug-Likeness Lipinski's Rule of FiveGuideline for oral bioavailability nih.gov
Bioavailability ScoreA composite score predicting the likelihood of a compound being orally active
Medicinal Chemistry PAINS (Pan-Assay Interference Compounds)Alerts for substructures known to cause false positives in assays
Lead-likenessAssesses suitability of a compound as a starting point for optimization
Toxicity Ames TestPredicts mutagenic potential acs.org
HepatotoxicityPredicts potential for drug-induced liver injury

This table is a generalized representation of parameters evaluated in computational drug-likeness studies.

Computational Study of SmI₂-Catalyzed Couplings

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) reagent widely used in organic synthesis to mediate radical chemistry nih.govchemistryviews.org. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of SmI₂-catalyzed reactions and the relationships between substrate structure and reactivity. While specific computational studies on this compound are sparse, extensive research on the analogous aryl cyclopropyl (B3062369) ketones provides a clear framework for understanding these processes researchgate.netacs.org. The principles of ketyl radical formation, stabilization, and the influence of substrate structure are broadly applicable to cycloalkyl ketones.

Computational investigations have revealed critical links between the structure of the starting ketone and its reactivity in SmI₂-catalyzed intermolecular couplings acs.org.

Aryl vs. Alkyl Ketones : Aryl cyclopropyl ketones show enhanced reactivity compared to their alkyl counterparts. This is attributed to the conjugation effect of the aryl ring, which stabilizes the key ketyl radical intermediate and promotes the subsequent fragmentation of the strained cyclopropyl ring researchgate.netacs.org. Alkyl cyclopropyl ketones, lacking this conjugation, exhibit higher energy barriers for the initial reduction and fragmentation steps researchgate.net.

Steric and Conformational Effects : The conformation of the ketone plays a crucial role. For instance, in aryl cyclopropyl ketones, introducing ortho-substituents on the phenyl ring forces the ring to twist out of plane with the carbonyl group nih.gov. This pre-twisted conformation can enhance reactivity by facilitating the radical trapping step researchgate.net. Computational studies have quantified this link between ketone conformation and reaction efficiency nih.govresearchgate.net.

Ring Strain : The degree of ring strain in the cycloalkyl group is a major determinant of reactivity. Studies on bicyclo[1.1.0]butyl (BCB) ketones, which are significantly more strained than cyclopropyl ketones, show that their fragmentation is much more facile, leading to markedly enhanced reactivity in SmI₂-catalyzed couplings researchgate.net.

These findings offer valuable insights into reaction design, suggesting that reactivity can be tuned by modifying the electronic and steric properties of the ketone substrate acs.org.

The mechanism of SmI₂-catalyzed couplings hinges on the formation and subsequent reaction of a ketyl radical intermediate rsc.orgnih.gov. The process begins with a reversible single-electron transfer from SmI₂ to the ketone's carbonyl group, generating a samarium ketyl radical chemistryviews.orgmanchester.ac.uk.

In these systems, the fragmentation of the strained three-membered ring acts as a thermodynamic sink, driving the reaction forward researchgate.net. This step converts the cyclopropyl ring into a more stable radical intermediate that can then be trapped by another reactant (like an alkene or alkyne) to form new carbon-carbon bonds chemistryviews.orgacs.org. The following table, based on data from computational studies on substituted phenyl cyclopropyl ketones, illustrates the link between ketyl radical stability and the energy barrier for cyclopropyl ring opening researchgate.net.

Phenyl Ketone SubstituentKetyl Radical Aryl Spin DensityComputed Barrier for Ring Opening (kcal/mol)
Unsubstituted31%14.8
ortho-methyl28%13.8
ortho,ortho'-dimethyl18%13.7

Data derived from computational studies on aryl cyclopropyl ketones illustrates that less spin density on the aryl ring (indicating a less stable, more localized radical) corresponds to a lower energy barrier for the subsequent fragmentation step researchgate.net.

This detailed mechanistic understanding, derived from computational studies, is essential for optimizing reaction conditions and expanding the scope of SmI₂-catalyzed reactions to new substrates and applications acs.org.

Vi. Applications of Cyclobutyl Phenyl Ketone in Organic Synthesis

Synthetic Intermediate for Pharmaceuticals

The cyclobutane (B1203170) motif is increasingly recognized as a desirable feature in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable pharmacological properties to drug candidates, such as improved metabolic stability and binding efficiency. Cyclobutyl phenyl ketone serves as a key precursor to substituted cyclobutane structures that are of interest in the development of new therapeutic agents.

Antidepressants and Antipsychotics

While the direct synthesis of commercially available antidepressants and antipsychotics from this compound is not widely documented in mainstream synthetic routes, the compound is instrumental in accessing scaffolds that are of significant interest in this therapeutic area. Specifically, 1,3-difunctionalized cyclobutanes, which can be synthesized from this compound, are considered valuable building blocks in medicinal chemistry. These structures can act as bioisosteres for other chemical groups, potentially leading to novel drug candidates with improved properties. The research in this area focuses on creating "pharmaceutical analogues," or new molecules with similar therapeutic functions, by incorporating the cyclobutane ring. This approach is part of the broader strategy in drug discovery to explore new chemical space and develop next-generation treatments for central nervous system disorders.

Synthetic Intermediate for Agrochemicals

In the field of agricultural chemistry, the development of novel and effective pesticides is crucial for crop protection. This compound and its derivatives are precursors to complex molecules used in this industry.

Insecticides and Herbicides

A notable example of a modern agrochemical that features a substituted phenyl-cyclobutyl structure is Cyclobutrifluram . revistacultivar.comscg.ch This compound is a powerful nematicide and fungicide, demonstrating broad-spectrum activity against parasitic nematodes and soil-borne diseases. revistacultivar.comapvma.gov.au Cyclobutrifluram's mode of action involves the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, which is essential for the energy production in these pests. herts.ac.uknih.gov

The chemical structure of Cyclobutrifluram, N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide, contains the core phenyl-cyclobutyl moiety that can be conceptually derived from precursors like this compound. nih.gov The synthesis of such complex agrochemicals involves multi-step processes where the cyclobutane ring serves as a central scaffold. The development of molecules like Cyclobutrifluram highlights the importance of cyclobutyl derivatives in creating next-generation crop protection agents with high efficacy. scg.ch

Building Block for Complex Molecular Architectures

One of the most significant applications of this compound in organic synthesis is its use as a foundational building block for more elaborate and functionally rich molecules. The strained four-membered ring offers unique reactivity that can be harnessed to create complex structures that are otherwise difficult to access.

Accessing 1,3-Difunctionalized Cyclobutanes

A key transformation of this compound is its use in the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. These molecules are of high value in medicinal chemistry as they can serve as conformationally restricted alternatives to more flexible molecular linkers or as non-planar bioisosteres for aromatic rings.

The synthetic strategy often involves a two-step process:

Norrish-Yang Cyclization : this compound undergoes a photochemical reaction known as the Norrish-Yang cyclization. This step transforms the starting ketone into a bicyclo[1.1.1]pentan-2-ol intermediate.

Palladium-Catalyzed C-C Cleavage/Functionalization : The bicyclo[1.1.1]pentan-2-ol intermediate then undergoes a palladium-catalyzed carbon-carbon bond cleavage and subsequent functionalization. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups, at the 3-position of the cyclobutane ring with exclusive cis-selectivity.

This sequential C-H/C-C functionalization strategy provides a reliable method for producing a diverse array of cis-γ-functionalized cyclobutyl ketones. The benzoyl group in these products, originating from the initial this compound, can then be further converted into other functional groups such as amides and esters, expanding the molecular diversity that can be achieved from this versatile building block.

Use in Medicinal Chemistry for Biologically Relevant Properties

The cyclobutane motif is of growing interest in medicinal chemistry for its ability to impart favorable pharmacological properties to drug candidates. nih.govru.nl This four-membered ring system can enhance metabolic stability, improve binding efficiency, and provide a three-dimensional structure that can be advantageous for biological activity. nih.gov While direct examples of this compound itself as a therapeutic agent are not prominent, its role as a precursor to 1,3-difunctionalized cyclobutanes is significant. nih.gov These scaffolds are valuable in the development of new therapeutic agents.

The incorporation of cyclobutane rings into small molecules has been associated with a range of biological activities, including:

Anticancer properties nih.govopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov

Antimicrobial and antibacterial effects openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov

Research into novel phenyl ketone derivatives has also shown potential for treating conditions such as nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov The synthesis of various cyclobutane-containing alkaloids with confirmed biological activities further underscores the importance of the cyclobutane core in medicinal chemistry. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.gov

PropertyObservationPotential Therapeutic Area
Enhanced Metabolic StabilityThe rigid cyclobutane structure can prevent certain metabolic pathways. nih.govru.nlGeneral Drug Design
Improved Binding EfficiencyThe three-dimensional nature of the cyclobutane ring can lead to better interactions with biological targets. nih.govGeneral Drug Design
Anticancer ActivityCyclobutane-containing compounds have shown efficacy against various cancer cell lines. nih.govru.nlOncology
Antimicrobial/Antibacterial ActivityCertain cyclobutane derivatives exhibit activity against microbial and bacterial strains. openmedicinalchemistryjournal.comnih.govInfectious Diseases
Table 1: Biologically Relevant Properties Associated with Cyclobutane-Containing Compounds.

Precursor for Cyclobutane Carboxylic Acid Derivatives

This compound is a valuable starting material for the synthesis of cyclobutane carboxylic acid derivatives. Two key transformations in this regard are the Beckmann rearrangement and the Baeyer-Villiger oxidation, which proceed with distinct regioselectivity. nih.gov

The Beckmann rearrangement of the oxime derived from this compound yields cyclobutane carboxylic anilide. nih.gov This reaction involves the acid-catalyzed rearrangement of the oxime to an N-substituted amide. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The mechanism is believed to proceed through protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group. organic-chemistry.orgwikipedia.org

The Baeyer-Villiger oxidation of this compound results in the formation of an ester, which can be subsequently hydrolyzed to a cyclobutane carboxylic acid derivative. This reaction typically employs a peroxyacid as an oxidant. nrochemistry.comwikipedia.orgchemistrysteps.com The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. nrochemistry.comwikipedia.orgchemistrysteps.com A key aspect of this reaction is the migratory aptitude of the groups attached to the carbonyl, with more substituted groups generally migrating preferentially. chemistrysteps.comorganicchemistrytutor.com In the case of this compound, the regioselectivity allows for the selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond, leading to different ester products. nih.gov

ReactionProduct TypeKey Reagents
Beckmann RearrangementCyclobutane Carboxylic AnilideHydroxylamine, Acid Catalyst (e.g., H₂SO₄, PCl₅) organic-chemistry.orgwikipedia.org
Baeyer-Villiger OxidationPhenyl CyclobutanecarboxylatePeroxyacid (e.g., m-CPBA) nrochemistry.comwikipedia.org
Table 2: Synthesis of Cyclobutane Carboxylic Acid Derivatives from this compound.

Model Compound Studies

Due to its structural similarity to pinonic acid, a significant oxidation product of α-pinene in the atmosphere, cyclobutyl methyl ketone is utilized as a model compound to investigate the complex oxidation mechanisms of pinonic acid. The simpler structure of cyclobutyl methyl ketone allows for a more straightforward analysis of the reaction pathways and products, providing valuable insights into atmospheric chemistry.

Studies involving the oxidation of cyclobutyl methyl ketone by hydroxyl radicals (•OH) have been instrumental in understanding the formation of secondary organic aerosols (SOA). The key findings from these model studies include the identification of several first-generation oxidation products.

Model CompoundOxidantKey Research Finding
Cyclobutyl Methyl KetoneHydroxyl Radical (•OH)Provides a simplified system to study the gas-phase oxidation of pinonic acid.
Table 3: Cyclobutyl Methyl Ketone as a Model Compound.

Q & A

Q. What are the common synthetic routes for preparing cyclobutyl phenyl ketone, and how do reaction conditions influence yield?

this compound is typically synthesized via Friedel-Crafts acylation, where cyclobutanecarbonyl chloride reacts with benzene derivatives in the presence of Lewis acids like AlCl₃. Alternative methods include thermal decomposition of N-acyl cyclobutylimines, which undergo ring-opening to form the ketone . Optimization involves controlling temperature (e.g., 7 mmHg for distillation) and catalysts (e.g., di-t-butyl peroxide with 2-butanol), yielding valerophenone as a byproduct . Yield improvements focus on minimizing side reactions through inert atmospheres and stoichiometric control.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • NMR : ¹H and ¹³C NMR identify ring strain effects (e.g., cyclobutyl proton shifts at δ 2.5–3.5 ppm) and ketone carbonyl signals (~δ 205 ppm) .
  • IR : Strong C=O stretching at ~1700 cm⁻¹ and cyclobutyl C-H bending near 1450 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 160 (base) with fragmentation patterns indicating cyclobutyl cleavage .

Q. How does this compound behave in reduction reactions, and what factors affect selectivity?

Sodium borohydride (NaBH₄) reduces the ketone to cyclobutyl benzyl alcohol. Reaction rates depend on ring strain: this compound reacts slower (relative rate 0.23 at 0°C) than cyclopentyl analogs (0.36) due to partial strain relief in the transition state . Selectivity is enhanced by polar solvents (e.g., ethanol) and low temperatures (0–25°C) to favor alcohol over elimination products.

Q. What are the thermal stability profiles of this compound, and how do substituents influence decomposition pathways?

Thermal decomposition occurs via radical mechanisms above 150°C, forming cyclobutane and phenyl radicals. Studies using gas-phase pyrolysis reveal that electron-withdrawing groups (e.g., Cl) on the phenyl ring accelerate decomposition by stabilizing transition states . Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Q. How can researchers distinguish this compound from structurally similar ketones like cyclohexyl phenyl ketone?

Differentiation relies on:

  • X-ray Crystallography : Cyclobutyl’s planar ring vs. cyclohexyl’s chair conformation.
  • Reactivity : Cyclobutyl’s faster oxidation with KMnO₄ due to ring strain .
  • Boiling Points : this compound (114–118°C at 7 mmHg) vs. cyclohexyl analogs (higher bp due to larger ring) .

Advanced Research Questions

Q. How does ring strain in this compound influence its reactivity in nucleophilic addition reactions compared to larger cycloalkyl analogs?

Kinetic studies with NaBH₄ show this compound’s reactivity (relative rate 0.23 at 0°C) is intermediate between strained cyclopropyl (0.12) and less-strained cyclopentyl (0.36) derivatives. The cyclobutyl ring’s 90° bond angles increase torsional strain, lowering hydride affinity at the carbonyl carbon. Transition-state strain relief partially offsets this, creating a nonlinear reactivity trend .

Q. What computational methods validate experimental bond dissociation energies (BDEs) in this compound, and how do they compare to experimental data?

Semiempirical AM1 and DFT calculations predict C-C BDEs by comparing heats of formation for hydrogenation products. For this compound, computed BDEs (~85 kcal/mol) align with experimental values (±3 kcal/mol). Discrepancies arise from neglecting solvent effects in simulations . Advanced methods like CCSD(T) improve accuracy but require significant computational resources .

Q. Why do photochemical reactions of α-methylene ketones produce cyclobutyl ketones, whereas this compound derivatives form methylenecyclobutanols?

Photolysis of α-methylene ketones generates biradical intermediates. For this compound, restricted rotation in the biradical intermediate (due to cyclobutyl ring constraints) favors intramolecular hydrogen transfer, forming methylenecyclobutanol instead of cyclopropane or cyclobutane products. This contrasts with flexible linear ketones, which favor cyclization .

Q. How do contradictory kinetic data for this compound reductions under varying conditions inform mechanistic models?

Discrepancies arise from solvent polarity and temperature effects. In ethanol, NaBH₄ reduction follows second-order kinetics (k = 0.23 M⁻¹s⁻¹ at 0°C), while in THF, steric hindrance slows the rate (k = 0.15 M⁻¹s⁻¹). Conflicting reports on activation energy (Δ‡H = 45–50 kJ/mol) suggest competing transition states influenced by solvent coordination .

Q. What strategies resolve challenges in synthesizing this compound derivatives with enhanced bioactivity?

  • Bioisosteric Replacement : Substituting cyclobutyl with oxetane improves permeability (e.g., RRCK from 0.1 to 15.6 × 10⁻⁶ cm/s) while retaining conformational constraints .
  • Palladium-Catalyzed Cross-Coupling : Introduces aryl/heteroaryl groups at the ketone position for targeted biological activity (e.g., kinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.